2-(1H-pyrazol-1-yl)acetaldehyde
Description
2-(1H-pyrazol-1-yl)acetaldehyde is an organic compound featuring a pyrazole ring attached to an acetaldehyde group
Properties
IUPAC Name |
2-pyrazol-1-ylacetaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O/c8-5-4-7-3-1-2-6-7/h1-3,5H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTMJPJSVODULDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609140 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99310-58-4 | |
| Record name | (1H-Pyrazol-1-yl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is commonly synthesized by condensation of hydrazine derivatives with α,β-unsaturated carbonyl compounds (chalcones) or 1,3-diketones. This reaction can be acid- or base-catalyzed and is often conducted under reflux or microwave-assisted conditions to improve yield and reduce reaction time.
Detailed Preparation Methods and Research Findings
Multi-Step Synthesis via Chalcone Cyclization and Acetylation (Microwave-Assisted Solvent-Free Method)
A highly efficient method involves the cyclization of chalcones with hydrazine hydrate followed by acetylation using acetic anhydride in the presence of a solid acid catalyst such as fly-ash:H2SO4 under microwave irradiation. This method is notable for its environmental friendliness, high yield, and short reaction time.
- Catalyst: Fly-ash:H2SO4 prepared by mixing fly-ash with sulfuric acid and heating.
- Reaction Conditions: Microwave irradiation at 550 W for 4–6 minutes.
- Solvent: Solvent-free conditions, enhancing green chemistry aspects.
- Yields: Typically above 75%, with some substrates reaching 90% yield.
- Reusability: Catalyst can be reused up to five cycles with minimal loss in activity.
- Nucleophilic attack of hydrazine nitrogen on the chalcone carbonyl carbon.
- Cyclization forming the pyrazoline ring.
- Elimination of water and proton transfer.
- Acetylation of the pyrazole nitrogen by acetic anhydride.
| Parameter | Condition/Result |
|---|---|
| Catalyst loading | Optimal at 0.4 g |
| Microwave power | 550 W |
| Reaction time | 4–6 minutes |
| Yield range | 75% – 90% |
| Catalyst reusability | Maintains ~89% yield after 5 cycles |
| Solvent | None (solvent-free) |
Spectroscopic Characterization:
- IR: C=O stretch near 1700 cm⁻¹ confirms acetylation.
- ¹H NMR and ¹³C NMR: Signals consistent with pyrazole ring and acetyl groups.
- Mass Spectrometry: Confirms molecular ion peaks and fragmentation patterns.
This method, while primarily for N-acetyl pyrazolines, provides a valuable approach adaptable for synthesizing this compound derivatives by modifying the acetylation step.
Alkylation of Pyrazole with Haloacetaldehyde Derivatives
Another conventional approach involves the alkylation of the pyrazole nitrogen using haloacetaldehyde compounds such as chloroacetaldehyde under reflux conditions in anhydrous ethanol or similar solvents.
- Pyrazole or substituted pyrazole is reacted with chloroacetaldehyde in the presence of a base (e.g., triethylamine or potassium carbonate).
- Reaction is carried out under reflux to facilitate substitution.
- Purification by crystallization or chromatography.
- Temperature control (60–80 °C) to avoid side reactions.
- Use of anhydrous solvents to prevent hydrolysis.
- Monitoring by thin-layer chromatography (TLC) for reaction progress.
- Straightforward method with good regioselectivity.
- Amenable to scale-up for industrial production.
- ¹H NMR shows characteristic aldehyde proton at δ ~9–10 ppm.
- IR spectroscopy confirms aldehyde C=O stretch.
- Elemental analysis confirms purity and composition.
This method is widely used for pyrazole derivatives bearing various substituents and can be adapted for this compound synthesis.
Hydrazine Reaction with 1,3-Dicarbonyl Compounds Followed by Oxidation
An alternative route involves:
- Formation of the pyrazole ring by reacting hydrazine hydrate with 1,3-dicarbonyl compounds.
- Subsequent oxidation of the methyl group adjacent to the pyrazole ring to an aldehyde using selective oxidants (e.g., selenium dioxide or manganese dioxide).
This method is less commonly reported for this compound but is useful for related derivatives.
Comparative Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Microwave-assisted chalcone cyclization | Chalcones, hydrazine hydrate, acetic anhydride, fly-ash:H2SO4 catalyst | Microwave, solvent-free, 550 W, 4–6 min | 75–90 | Fast, green, high yield, reusable catalyst | Requires chalcone precursors |
| Alkylation with haloacetaldehyde | Pyrazole, chloroacetaldehyde, base | Reflux in anhydrous ethanol, 60–80 °C | Moderate to high | Simple, scalable | Requires careful control to avoid side reactions |
| Pyrazole formation + oxidation | Hydrazine, 1,3-dicarbonyl, oxidants | Reflux, selective oxidation | Variable | Direct functionalization | Multi-step, possible over-oxidation |
The preparation of this compound involves strategic synthesis of the pyrazole ring followed by introduction of the acetaldehyde group. The most efficient and environmentally benign method reported is the microwave-assisted solvent-free cyclization of chalcones with hydrazine hydrate and acetic anhydride catalyzed by fly-ash:H2SO4, offering high yields and catalyst reusability. Alternatively, alkylation of pyrazole with haloacetaldehyde derivatives under reflux provides a straightforward synthetic route adaptable for various substituted pyrazoles.
These methods are supported by detailed spectroscopic and analytical characterizations ensuring the purity and structure of the compound. Optimization of reaction conditions such as catalyst loading, temperature, and solvent choice is crucial for maximizing yield and selectivity.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-pyrazol-1-yl)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens or sulfonyl chlorides.
Major Products:
Oxidation: 2-(1H-pyrazol-1-yl)acetic acid.
Reduction: 2-(1H-pyrazol-1-yl)ethanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
2-(1H-pyrazol-1-yl)acetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic areas.
Industry: Utilized in the development of new materials and as a building block in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-1-yl)acetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The pyrazole ring can also participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(1H-pyrazol-1-yl)ethanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(1H-pyrazol-1-yl)acetic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
1H-pyrazole-1-carboxaldehyde: Similar structure but with the aldehyde group directly attached to the pyrazole ring.
Uniqueness: 2-(1H-pyrazol-1-yl)acetaldehyde is unique due to the presence of both a reactive aldehyde group and a versatile pyrazole ring, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Biological Activity
2-(1H-pyrazol-1-yl)acetaldehyde is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant case studies.
Overview of this compound
The compound features a pyrazole ring, which is known for its ability to interact with various biological targets. Its structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. It has been investigated for several potential mechanisms:
- Antimicrobial Activity : The compound shows promise in inhibiting bacterial growth, likely through interference with bacterial metabolic pathways.
- Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, similar to other pyrazole derivatives, thereby reducing inflammation .
- Anticancer Effects : Some studies suggest that this compound can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation .
Table 1: Summary of Biological Activities
| Activity Type | Observations | Reference |
|---|---|---|
| Antimicrobial | Effective against various bacterial strains | , |
| Anti-inflammatory | COX inhibition observed in vitro | |
| Anticancer | Induces apoptosis in cancer cell lines |
Structure-Activity Relationship (SAR)
The SAR analysis of pyrazole derivatives, including this compound, reveals critical insights into how structural modifications can enhance biological activity. Compounds with additional functional groups or varied substitutions on the pyrazole ring often exhibit improved potency against specific targets.
Table 2: SAR Insights
| Compound Structure | Key Features | Biological Activity |
|---|---|---|
| This compound | Base structure | Antimicrobial, anti-inflammatory |
| 3-substituted derivatives | Enhanced binding affinity | Increased anticancer activity |
| Ortho-sulfonyl benzyl derivatives | Potent COX inhibitors | Significant anti-inflammatory effects |
Case Studies and Research Findings
Several studies have highlighted the biological potential of this compound:
- Antimicrobial Evaluation : A study evaluated the compound's effectiveness against various bacterial strains, demonstrating significant inhibition compared to standard antibiotics .
- Anti-inflammatory Studies : In vitro assays showed that the compound could effectively inhibit COX enzymes, leading to reduced prostaglandin synthesis and inflammation .
- Cancer Research : Investigations into the anticancer properties revealed that this compound could induce cell cycle arrest and apoptosis in several cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for preparing 2-(1H-pyrazol-1-yl)acetaldehyde and its derivatives in laboratory settings?
- Methodological Answer : The compound can be synthesized via substitution reactions using pyrazole derivatives and halogenated acetaldehydes. For example, mechanochemical synthesis (e.g., ball milling) has been employed to prepare copper complexes involving this compound oxime derivatives under solvent-free conditions . Alternatively, multi-step protocols involving brominated precursors (e.g., 2,6-dibromopyridine) and pyrazole in cross-coupling reactions yield substituted pyridine derivatives, which can be adapted for acetaldehyde analogs . Key factors include solvent choice (e.g., DMF or ethanol), temperature control (60–100°C), and catalyst selection (e.g., CuI for click chemistry).
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound derivatives?
- Methodological Answer :
- X-ray crystallography is critical for resolving molecular geometry, as demonstrated in studies of related pyrazole-containing compounds (e.g., 3-hydroxy-2,2-bis(pyrazolyl)acetic acid) .
- NMR spectroscopy (¹H/¹³C) confirms regioselectivity and purity, with characteristic shifts for aldehyde protons (~9–10 ppm) and pyrazole ring protons (~6–8 ppm) .
- IR spectroscopy identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹) .
Q. How can researchers optimize reaction conditions for introducing pyrazole moieties into acetaldehyde frameworks?
- Methodological Answer :
- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates.
- Catalyst optimization : Transition metals like Cu(I) or Pd(II) improve coupling efficiency in cross-coupling reactions .
- Temperature modulation : Lower temperatures (0–25°C) reduce side reactions in sensitive aldehyde intermediates .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in complex reaction systems?
- Methodological Answer : Density functional theory (DFT) calculations and molecular docking studies are used to model interactions, such as binding affinities with biological targets (e.g., kinase inhibitors) or metal coordination behavior. For instance, studies on pyrazole-containing TRK kinase inhibitors highlight the role of aldehyde groups in forming hydrogen bonds with active sites . Software like Gaussian or AutoDock Vina is employed for energy minimization and pose prediction .
Q. What strategies resolve contradictions in reported synthetic yields of this compound derivatives under varying conditions?
- Methodological Answer :
- Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, stoichiometry) identifies optimal conditions .
- Mechanistic studies : Kinetic profiling (e.g., via in-situ IR) clarifies competing pathways, such as oxime vs. imine formation .
- Comparative analysis : Cross-referencing crystallographic data (e.g., bond angles in pyrazole rings) with synthetic outcomes reveals steric or electronic effects .
Q. How is this compound utilized in the design of bioactive metal complexes?
- Methodological Answer : The aldehyde group acts as a versatile ligand precursor. For example:
- Coordination chemistry : Tridentate ligands like Tris(2-(1H-pyrazol-1-yl)phenyl)cobalt are synthesized via Schiff base reactions, leveraging the aldehyde’s ability to form stable metal-N bonds .
- Biological activity : Copper(II) complexes derived from pyrazole-acetaldehyde oximes exhibit antitumor properties, validated via cell viability assays (e.g., IC₅₀ determination in A549 lung cancer cells) .
Q. What are the challenges in stabilizing this compound during storage and handling?
- Methodological Answer :
- Protection of aldehyde group : Storage under inert atmospheres (N₂/Ar) and addition of stabilizers (e.g., BHT) prevent oxidation.
- Low-temperature storage : Cryogenic conditions (-20°C) minimize decomposition .
- Derivatization : Conversion to stable derivatives (e.g., oximes or hydrazones) for long-term use, followed by regeneration in situ .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
